molecular formula C8H11ClOSi B099688 Dimethyl(4-chlorophenyl)silanol CAS No. 18246-04-3

Dimethyl(4-chlorophenyl)silanol

Cat. No. B099688
CAS RN: 18246-04-3
M. Wt: 186.71 g/mol
InChI Key: KOCSUCCLZUOSOV-UHFFFAOYSA-N
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Description

Dimethyl(4-chlorophenyl)silanol is a sila-substituted compound, which means it contains a silicon atom that has replaced a carbon atom typically found in organic compounds. This type of substitution can lead to changes in the physical, chemical, and biological properties of the molecule. Although the provided papers do not directly discuss Dimethyl(4-chlorophenyl)silanol, they do provide insights into the synthesis and properties of similar sila-substituted compounds, which can be informative for understanding the characteristics of Dimethyl(4-chlorophenyl)silanol.

Synthesis Analysis

The synthesis of sila-substituted compounds, such as Dimethyl(4-methyl-3-cyclohexenyl)silanol, involves specific reaction pathways that can be outlined in a scheme, as mentioned in the first paper . This process typically includes the use of precursors and may involve reduction steps to obtain the desired sila derivatives. The synthesis of these compounds is of interest due to their potential applications in various fields, including perfumery and pharmacology.

Molecular Structure Analysis

The molecular structure of sila-substituted compounds is characterized by the presence of a silicon atom within the molecular framework. This substitution can lead to the formation of unique intramolecular and intermolecular interactions, such as O-H---N hydrogen bonds, which are observed in the solid state of related compounds . These interactions can significantly influence the stability and reactivity of the molecules.

Chemical Reactions Analysis

Sila-substituted compounds can participate in chemical reactions that are similar to their carbon analogs. However, the presence of silicon can alter the reactivity patterns. For example, the sila derivatives of terpinene and carvomenthene were obtained by reduction from their respective precursors . The pharmacological properties of sila-substituted compounds, such as antimuscarinic and spasmolytic activities, have also been explored, indicating that these molecules can interact with biological systems in a manner distinct from their carbon counterparts .

Physical and Chemical Properties Analysis

The physical and chemical properties of sila-substituted compounds are influenced by the silicon substitution. For instance, the fragrance intensity and spectrum of Dimethyl(4-methyl-3-cyclohexenyl)silanol are comparable to the natural product α-terpineol, but with a shift towards the odor of lily of the valley . The pharmacological properties of sila-substituted compounds, such as their antimuscarinic and spasmolytic activities, are also noteworthy and can be different from those of their carbon analogs . These properties are determined by the molecular structure and the nature of the substituents attached to the silicon atom.

Scientific Research Applications

Cross-Coupling Reactions and Mechanistic Analysis

Dimethyl(4-chlorophenyl)silanol, like its related organosilicon compounds, plays a crucial role in the realm of organic synthesis. The study by Denmark, Sweis, and Wehrli (2004) sheds light on the mechanism of palladium-catalyzed cross-coupling reactions involving organosilicon precursors, such as silanols. This research has elucidated the role of a hydrogen-bonded complex formed between tetrabutylammonium fluoride (TBAF) and silanol as a common intermediate in these reactions. Understanding these mechanisms is fundamental to advancing the field of organic synthesis and broadening the applications of organosilicon compounds in chemical production (Denmark, Sweis, & Wehrli, 2004).

Pesticide Immobilization

The potential of organosilicon compounds in environmental applications is highlighted by the work of Prado and Airoldi (2001). They explored the immobilization of pesticides, such as diuron, on silica gel surfaces, a process involving organosilicon compounds. The covalent bonding of pesticides to the silica surface via organosilicon intermediates opens new pathways for controlled pesticide release and environmental remediation technologies (Prado & Airoldi, 2001).

Olefin Oligomerization and Catalysis

The study by Rossetto et al. (2015) delves into the synthesis of heterogeneous complexes involving nickel MCM-41 and β-diimine ligands, integrated with organosilicon compounds. These complexes show promise in catalyzing olefin oligomerization, demonstrating the versatility of organosilicon compounds in catalysis and industrial chemistry (Rossetto et al., 2015).

Synthesis of Optically Active Polymers

In the field of polymer science, Zhou and Kawakami (2005) utilized tris(pentafluorophenyl)borane as a catalyst in synthesizing optically pure and completely diisotactic polymers containing siloxane units. This research illustrates the role of organosilicon compounds in producing materials with precise structural and optical properties, paving the way for advanced materials with specific functionalities (Zhou & Kawakami, 2005).

Ionophore in Membrane Sensors

Hassan et al. (2003) utilized a liver drug with structural resemblance to organosilicon compounds as an ionophore in membrane sensors for barium ions. The development of such sensors is instrumental in environmental monitoring and industrial process control, indicating the potential of organosilicon compounds in analytical chemistry (Hassan et al., 2003).

properties

IUPAC Name

(4-chlorophenyl)-hydroxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCSUCCLZUOSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557335
Record name (4-Chlorophenyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(4-chlorophenyl)silanol

CAS RN

18246-04-3
Record name (4-Chlorophenyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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